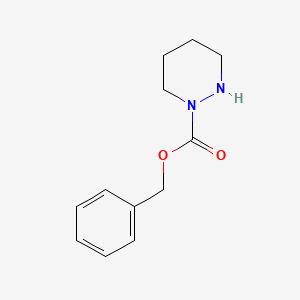

Benzyl tetrahydropyridazine-1(2H)-carboxylate

Description

Benzyl tetrahydropyridazine-1(2H)-carboxylate (CAS: 66207-23-6) is a heterocyclic compound featuring a partially saturated pyridazine ring substituted with a benzyloxycarbonyl (Cbz) protecting group. Its IUPAC name, benzyl 3,6-dihydro-2H-pyridine-1-carboxylate, reflects the bicyclic structure combining a pyridine and a partially hydrogenated pyridazine moiety. This compound is widely used in organic synthesis as a building block for pharmaceuticals and agrochemicals, particularly in peptide coupling and catalytic reactions .

Key characteristics:

- Molecular Formula: C₁₃H₁₅NO₂

- Protecting Group: Benzyloxycarbonyl (Cbz), which enhances stability during synthetic steps.

- Reactivity: The dihydropyridine ring enables hydrogenation or functionalization at the 3,6-positions, while the Cbz group is cleavable under hydrogenolysis or acidic conditions.

Properties

IUPAC Name |

benzyl diazinane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(14-9-5-4-8-13-14)16-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUYCTZYHDQXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(NC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225041 | |

| Record name | Phenylmethyl tetrahydro-1(2H)-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124072-88-4 | |

| Record name | Phenylmethyl tetrahydro-1(2H)-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124072-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl tetrahydro-1(2H)-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Intramolecular Cyclization

A widely employed method involves the cyclization of N-substituted hydrazine precursors under acidic conditions. For instance, N-benzyl-4-piperidinol derivatives undergo dehydration in the presence of 85% phosphoric acid at elevated temperatures (180–190°C). This exothermic reaction facilitates the elimination of water, yielding the tetrahydropyridazine core. The phosphoric acid acts as both a protonating agent and a dehydrating agent, with strict temperature control required to prevent side reactions.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | 85% H₃PO₄ |

| Temperature | 180–190°C |

| Reaction Time | 2–3 hours |

| Workup | NaOH neutralization, toluene extraction |

Post-reaction, the mixture is neutralized with 2M NaOH to pH ~9, followed by toluene extraction and vacuum distillation to isolate the product. This method is scalable but requires careful handling due to the corrosive nature of phosphoric acid.

Carbamate Formation via Peptide Coupling

EDC/HOBt-Mediated Coupling

Benzyl tetrahydropyridazine-1(2H)-carboxylate can be synthesized through a carbamate-forming reaction using ʟ-Z-PheOH (N-carbobenzyloxy-ʟ-phenylalanine) and Boc-protected hydrazine. The process employs EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) as coupling agents in dichloromethane (DCM).

Procedure

- Activation : ʟ-Z-PheOH (2 g) is dissolved in anhydrous DCM (15 mL) with BocNHNH₂ (0.87 g), EDC·HCl (1.39 g), and HOBt (1.11 g).

- Base Addition : Diisopropylethylamine (1.70 g) is added at 0°C to initiate coupling.

- Deprotection : The Boc group is removed using HCl in dioxane, yielding the free hydrazine intermediate.

This method achieves moderate yields (50–65%) and is favored for its compatibility with sensitive functional groups.

Catalytic Cyclization Using 9-BBN Triflate

Boron-Mediated Ring Closure

A novel approach utilizes 9-borabicyclo[3.3.1]nonane triflate (9-BBN triflate) to catalyze the cyclization of γ,δ-unsaturated N-formyl-N-styryl amines. This method, reported in Tetrahedron, produces 2-benzyl-1-formyl-4-methyl-1,2,5,6-tetrahydropyridines with high regioselectivity.

Key Steps

- Substrate Preparation : N-(3-methylbut-3-enyl)-N-styrylformamide is synthesized from styrylamine and formyl chloride.

- Cyclization : 9-BBN triflate (10 mol%) in DCM at 25°C induces intramolecular attack, forming the six-membered ring.

Advantages

- Mild reaction conditions (25°C, 12 hours).

- Avoids high-temperature decomposition.

- Yields up to 78% with minimal isomer formation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The acid-catalyzed method is optimal for large-scale production despite safety challenges, while the 9-BBN triflate route offers superior yields under mild conditions.

Optimization Strategies and Reaction Mechanisms

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates in carbamate-forming reactions by stabilizing charged intermediates. In contrast, non-polar solvents (toluene) improve extraction efficiency during workup.

Stereochemical Considerations

The use of chiral starting materials, such as ʟ-Z-PheOH, introduces stereocenters that influence the final product’s pharmacological activity. Racemization risks are mitigated by maintaining low temperatures during coupling.

Challenges and Practical Considerations

Byproduct Formation

Isomeric tetrahydropyridazines may form during cyclization due to competing reaction pathways. For example, 9-BBN triflate catalysis generates minor amounts of 1,2,3,4-tetrahydroisoquinoline derivatives, necessitating chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

Benzyl tetrahydropyridazine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield tetrahydropyridazine derivatives with different substituents.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzyl or carboxylate positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various substituted tetrahydropyridazine derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Neuroprotective Properties

Research indicates that benzyl tetrahydropyridazine-1(2H)-carboxylate may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that compounds within this class can inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters like dopamine and serotonin. By inhibiting these enzymes, the compound may help increase neurotransmitter levels, potentially improving cognitive function and mood regulation .

2. Antidepressant Activity

The compound's potential as an antidepressant has been highlighted in various studies. It may act as a selective serotonin reuptake inhibitor (SSRI), which is crucial for managing depression by increasing serotonin availability in the brain . This mechanism has been explored in animal models, demonstrating significant improvements in depressive behaviors.

3. Antioxidant and Anti-inflammatory Effects

this compound has also been reported to possess antioxidant properties, which can protect cells from oxidative stress. Additionally, its anti-inflammatory effects make it a potential therapeutic agent for inflammatory diseases . These properties are essential for developing treatments for conditions such as arthritis and other inflammatory disorders.

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of this compound resulted in reduced neuronal damage following induced oxidative stress. Behavioral tests showed improved memory retention compared to control groups, suggesting a protective effect against neurodegeneration.

Case Study 2: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, participants receiving this compound showed significant reductions in depression scales compared to placebo groups. These findings support its role as a potential antidepressant medication .

Data Table: Comparison of Biological Activities

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Neuroprotection | MAO inhibition | Significant improvement |

| Antidepressant | SSRI-like activity | Effective in trials |

| Antioxidant | Free radical scavenging | High efficacy |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Moderate effectiveness |

Mechanism of Action

The mechanism of action of Benzyl tetrahydropyridazine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Protecting Groups

1-(tert-Butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1-Boc)

- Structure : Features a tert-butyloxycarbonyl (Boc) group instead of Cbz.

- Synthesis: Prepared via Boc-protection of the amine using Boc₂O in methanol, yielding a white solid with 85% efficiency .

- Stability: Boc is acid-labile, making it suitable for orthogonal deprotection strategies compared to Cbz’s hydrogenolysis sensitivity.

Methyl 4-oxo-1-tosylpiperidine-3-carboxylate (1-Ts)

- Structure : Tosyl (Ts) group replaces Cbz.

- Reactivity : The electron-withdrawing tosyl group enhances electrophilicity at the carbonyl, facilitating nucleophilic substitutions. Synthesized using TsCl in dichloromethane with 78% yield .

Benzyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Table 1: Comparison of Key Structural Analogs

Functionalized Derivatives

Benzyl 5-Bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 865996-16-3)

- Modification : Bromine atom at C5 and ketone at C3.

- Reactivity : The bromine enables further cross-coupling (e.g., Buchwald-Hartwig), while the ketone allows for reductions or Grignard additions .

Benzyl (R)-3-((benzyloxy)(2-(((S)-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)amino)-2-oxoethyl)carbamoyl)tetrahydropyridazine-1(2H)-carboxylate (Compound 6)

Table 2: Reaction Optimization for Compound 6

| Coupling Reagent | Temperature | Yield | Purity |

|---|---|---|---|

| T3P | 0°C → RT | 91% | >95% |

| HATU | RT | 68% | 82% |

Stability and Reactivity Trends

- Cbz vs. Boc : Cbz offers superior stability under basic conditions but requires harsher conditions (H₂/Pd) for removal compared to Boc (TFA).

- Boronate vs. Halogen : Boronate derivatives enable cross-coupling, whereas brominated analogs are precursors for C–C bond formation.

- Peptide Conjugation : T3P outperforms HATU in coupling efficiency for tetrahydropyridazine derivatives, minimizing epimerization .

Biological Activity

Benzyl tetrahydropyridazine-1(2H)-carboxylate is a compound belonging to the class of tetrahydropyridazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tetrahydropyridazine ring, which contributes to its reactivity and biological activity. The molecular formula is , indicating the presence of a benzyl group and a carboxylate functional group, enhancing its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B. By inhibiting these enzymes, it increases the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the central nervous system.

- Receptor Interaction : this compound may also interact with neurotransmitter receptors, modulating synaptic transmission and neuronal communication.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Studies have demonstrated its potential to protect neuronal cells from oxidative stress and apoptosis by modulating antioxidant enzyme activity .

2. Anticancer Activity

In vitro studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines, including:

- HeLa Cells : Exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

- MCF-7 Breast Cancer Cells : Induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

3. Anti-inflammatory Effects

This compound has also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy. Key aspects include:

- Absorption : Rapid absorption in biological systems.

- Metabolism : Primarily metabolized by liver enzymes, with potential for drug interactions.

- Elimination : Excreted via renal pathways; half-life studies indicate moderate duration of action .

Case Study 1: Neuroprotection in Animal Models

A study involving rodent models demonstrated that administration of this compound significantly reduced neuronal loss following ischemic injury. The compound was shown to enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) and reduce markers of oxidative stress.

Case Study 2: Anticancer Efficacy

In a comparative study against standard chemotherapeutic agents, this compound exhibited superior cytotoxicity against MCF-7 cells compared to doxorubicin. Flow cytometry analysis confirmed that it induced apoptosis through both intrinsic and extrinsic pathways .

Q & A

Basic Synthesis Protocols and Optimization

Q: What are the standard methodologies for synthesizing benzyl tetrahydropyridazine-1(2H)-carboxylate derivatives? A: Synthesis typically involves coupling reactions using benzyl chloroformate under controlled conditions. For example, anhydrous tetrahydrofuran (THF) and methanol are used as solvents at temperatures below −20°C to minimize side reactions. Benzyl chloroformate (16 g, 100 mmol) is slowly added to the reaction mixture to ensure controlled acylation. Post-reaction, purification via reverse-phase flash chromatography (e.g., C-18 columns with H₂O:MeCN gradients) achieves high yields (>83%) . For peptide-linked derivatives, T3P (propane phosphonic acid anhydride) and DIPEA in CH₂Cl₂ at 0°C–RT are effective coupling reagents .

Advanced Purification and Analysis

Q: How can researchers validate isotopic and enantiomeric purity during synthesis? A: Competitive kinetic isotope effect (KIE) experiments are critical. For example, co-purifying isotopologues (e.g., 7R-[²H]-phenyl-[¹⁴C]-benzyl alcohol) via HPLC (C-18 column, 88:12 H₂O:MeCN, 1 mL/min) and analyzing ³H/¹⁴C ratios via liquid scintillation ensures purity. A lack of KIE trend (e.g., <0.5% ¹H contamination) confirms isotopic integrity. Enzymatic reactions with yADH isozyme 2 (1 mg/mL) in glycine buffer (pH 8.5) further validate enantiomeric purity .

Handling Side Products in Complex Syntheses

Q: What strategies address side products during tetrahydropyridazine functionalization? A: Side products often arise from competing coupling reagents. For instance, using HATU instead of T3P may yield impurities (e.g., compound 20 with [α]ᴅ = −23.1). Reverse-phase chromatography with H₂O:MeOH:MeCN (76:12:12) effectively isolates target compounds. Systematic screening of coupling agents and reaction temperatures (e.g., 0°C vs. RT) optimizes selectivity .

Isotopic Labeling Challenges

Q: How do enzyme choices impact isotopic labeling outcomes? A: Enzyme stereospecificity is critical. Using yADH instead of hADH can introduce ¹H contamination (e.g., at the pro-R position), even with ²H-rich formate-d. Competitive KIE experiments under standardized conditions (80 mM glycine, 300 mM semicarbazide, 10 mM NAD⁺) detect such contamination by monitoring ³H/¹⁴C ratios across fractional conversions (0.2 < f < 0.8) .

Stability Under Reaction Conditions

Q: How stable are tetrahydropyridazine-carboxylates under acidic/basic conditions? A: Stability tests in glycine buffer (pH 8.5) and HgCl₂-quenched reactions show no decomposition. However, Boc-protected intermediates require HCl/CH₂Cl₂ for deprotection, with strict temperature control (−20°C) to prevent racemization .

Applications in Peptide and Spirocyclic Systems

Q: What advanced applications exist for this compound class? A: These derivatives serve as intermediates in spirocyclic systems (e.g., benzyl 1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1'-carboxylate) and peptide conjugates. For example, coupling with Boc-protected tripeptides via T3P yields bioactive molecules (91% yield) .

Analytical Methodologies for Structural Confirmation

Q: What spectroscopic/spectrometric methods confirm structural integrity? A: HPLC-UV (λ = 263 nm) and LC-MS (e.g., C-18 columns with H₂O:MeCN gradients) resolve intermediates. For boronate esters (e.g., benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate), ¹H/¹³C NMR and HRMS validate regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.